![molecular formula C5H7ClN2O2 B2637457 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1955553-53-3](/img/structure/B2637457.png)
4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
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Overview
Description
“4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride” is a derivative of pyrazole, which is an organic compound of the azole group with the formula C3H3N2H . Pyrazoles are characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Notable drugs containing a pyrazole ring are celecoxib (celebrex) and the anabolic steroid stanozolol .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine (Knorr-type reactions) . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis
Pyrazole is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure of three simple pyrazole-4-carboxylic acids unsubstituted in position 1 (NH derivatives) 1H-pyrazole-4-carboxylic acid (1), 3(5)-methyl-1H-pyrazole-4-carboxylic acid (2) and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (3) are discussed based on crystallographic results .Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It has a molar mass of 68.079 g·mol−1, a melting point of 66 to 70 °C, and a boiling point of 186 to 188 °C .Scientific Research Applications
Structural and Spectral Investigations
Research focusing on the structural and spectral analysis of pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlights the importance of these compounds in understanding molecular interactions and properties. These studies often employ techniques like NMR, FT-IR spectroscopy, and X-ray diffraction to characterize the compounds, providing a foundation for their application in designing more effective materials and drugs (Viveka et al., 2016).
Corrosion Inhibitors
Pyrazole derivatives have been evaluated as corrosion inhibitors, showing promising results in protecting metals against corrosion in acidic environments. This application is particularly relevant in industries where metal durability is crucial, such as in construction and manufacturing (Herrag et al., 2007).
Functionalization Reactions
The functionalization of pyrazole derivatives is a key area of research, with studies exploring the reactions of these compounds to create more complex molecules. This work is fundamental for the development of novel compounds with specific properties, useful in pharmaceuticals, agrochemicals, and materials science (Yıldırım et al., 2005).
Synthesis and Characterization
The synthesis and characterization of new pyrazole derivatives are crucial for expanding the applications of these compounds. Research in this area often focuses on developing new synthetic routes and analyzing the properties of the resulting compounds, which can lead to discoveries of new materials or drug candidates (Shen et al., 2012).
Antifungal Activity
Some pyrazole derivatives exhibit antifungal activities, making them potential candidates for the development of new antifungal agents. This application is particularly relevant in agriculture and medicine, where controlling fungal infections is a significant challenge (Du et al., 2015).
Improved Synthesis Methods
Research also includes the development of improved synthesis methods for pyrazole derivatives, aiming to increase yields and reduce costs. Such advancements are important for making the production of these compounds more economically viable for various applications (Dong, 2011).
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
4-methyl-1H-pyrazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-3-2-6-7-4(3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLIZEYXMUUBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride | |
CAS RN |
1955553-53-3 |
Source
|
Record name | 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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